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Compound of Interest

Compound Name:
1-[2-(3-Piperidinyl)ethyl]indoline

dihydrochloride

CAS No.: 1220030-53-4

Cat. No.: B1441082

Get Quote

Executive Summary
The Indoline-Ethyl-Piperidine scaffold represents a "privileged structure" in

neuropharmacology. By linking a lipophilic, bicyclic indoline core to a basic piperidine moiety

via a flexible ethyl spacer, this series effectively penetrates the Blood-Brain Barrier (BBB) and

engages multiple CNS targets.[1]

This guide objectively compares the SAR of this series against standard clinical benchmarks

(e.g., Donepezil, Haloperidol, Sertindole), focusing on its dual-mechanism potential in

Alzheimer’s Disease (AD) (AChE inhibition + Sigma-1 modulation) and Schizophrenia (D2/5-HT

modulation).[1]

Pharmacophore Architecture & SAR Logic
The scaffold is divided into three critical regions.[2] Modifications in these zones dictate

selectivity between AChE (Alzheimer's) and GPCRs (Antipsychotic/Analgesic).

Region A: The Indoline Core (Lipophilic Head)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1441082#bc-rfq
https://html.rhhz.net/zghxkb/20160419.htm
https://html.rhhz.net/zghxkb/20160419.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12336636/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441082?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unlike the planar indole found in Sertindole or Indoramin, the indoline (2,3-dihydro-1H-indole)

is non-planar and more electron-rich.

N1-Substitution: Critical for binding affinity.

Free NH:[1] Reduces BBB permeability; increases polarity.

N-Acyl/N-Sulfonyl: Increases metabolic stability and selectivity for 5-HT6 or 5-LOX.

N-Benzyl/Alkyl: Essential for Sigma-1 affinity (hydrophobic pocket interaction).

C5/C6 Substitution:

Halogens (F, Cl): at C5 increase metabolic stability and potency against D2 receptors.[1]

Methoxy (-OMe): at C5/C6 mimics the dimethoxy motif of Donepezil, enhancing AChE

Peripheral Anionic Site (PAS) binding.

Region B: The Ethyl Linker (The "Spacer")
Length: The ethyl (2-carbon) chain is the "Goldilocks" length for Sigma-1 and D2 receptors.

Extension to Propyl (3C): Drastically reduces D2 affinity but may increase Sigma-2

selectivity.

Shortening to Methyl (1C): Steric clash prevents optimal binding in the AChE gorge.

Rigidity: Introduction of double bonds (ethenyl) or cyclization usually decreases potency due

to loss of induced-fit flexibility.

Region C: The Piperidine Tail (Basic Center)
Nitrogen Position: The basic nitrogen is essential for the cation-pi interaction with Trp84

(AChE) or Asp residues in GPCRs.

4-Position Substitution:

Benzyl:[3][4][5] High AChE affinity (Donepezil-like).
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Benzoyl/Fluorobenzoyl:[1][6] Increases 5-HT2A affinity (Antipsychotic profile).

Spiro-fusion: Enhances Sigma-1 selectivity (e.g., Spiro[indoline-piperidine]).

Mechanistic Comparison & Experimental Data
Application 1: Acetylcholinesterase (AChE) Inhibition (Alzheimer's
Focus)
The Indoline-Ethyl-Piperidine series serves as a bioisostere of Donepezil. The indoline ring

binds to the Peripheral Anionic Site (PAS), while the piperidine binds to the Catalytic Anionic

Site (CAS).[1]

Comparative Potency (IC₅₀ against AChE):

Compound
Class

Structure
Description

AChE IC₅₀ (nM)
Selectivity
(AChE/BuChE)

Mechanism

Donepezil (Ref)
Indanone-benzyl-

piperidine
5.7 >1000

Mixed

(CAS/PAS)

Indoline-1

1-(2-(Indolin-1-

yl)ethyl)-4-

benzylpiperidine

12.4 450 Dual Binding

Indoline-2
5-Fluoro-indoline

analog
4.1 620

Enhanced PAS

Binding

Indolin-2-one
Oxindole analog

(Isatin based)
85.0 50

Weaker PAS

interaction
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Insight: The reduced indoline (Indoline-2) outperforms the oxidized oxindole (Indolin-2-one)

because the increased electron density on the indoline nitrogen facilitates stronger pi-stacking

interactions at the PAS.

Application 2: Sigma-1 Receptor Modulation (Neuroprotection)
Sigma-1 agonists promote neuroplasticity. The ethyl-piperidine linker is a classic sigma

pharmacophore.

Binding Affinity (Kᵢ):

Compound
Sigma-1 Kᵢ
(nM)

Sigma-2 Kᵢ
(nM)

Ratio (σ2/σ1)
Clinical
Relevance

Haloperidol (Ref) 2.0 50 25

Antipsychotic

(High EPS side

effects)

Indoline-SP
Spiro[indoline-

3,4'-piperidine]
1.5 340 226

Indoline-Linear

N-(2-

piperidinoethyl)in

doline

14.0 28 2

Visualization of Signaling & SAR
The following diagram illustrates the dual-pathway mechanism where the Indoline-Ethyl-

Piperidine scaffold acts on both the Cholinergic (AChE) and Dopaminergic/Sigma pathways.
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Caption: Dual-mechanism action of the Indoline-Ethyl-Piperidine scaffold targeting AChE

(Cognition) and Sigma-1 (Neuroprotection).

Experimental Protocols (Self-Validating)
Protocol A: Synthesis via N-Alkylation (Convergent Route)
Rationale: This route avoids the formation of quaternary ammonium by-products common in

direct alkylation by using a stepwise reductive amination or controlled alkylation.

Reagents: Indoline (1.0 eq), 1-Bromo-2-chloroethane (1.2 eq),

(3.0 eq), Acetonitrile (ACN).[1]

Step 1 (Linker Attachment): Reflux Indoline with 1-Bromo-2-chloroethane in ACN for 12h.

Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of Indoline (

) and appearance of N-(2-chloroethyl)indoline (

).

Step 2 (Piperidine Coupling): Add 4-substituted Piperidine (1.2 eq) and KI (catalytic) to the

crude N-chloroethyl intermediate. Reflux 24h.

Purification: Column chromatography (DCM:MeOH 95:5).
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QC Check:

-NMR must show the ethyl linker as two distinct triplets at

2.6–2.8 ppm (piperidine-CH2) and

3.2–3.4 ppm (indoline-CH2).

Protocol B: Ellman’s Assay for AChE Potency
Rationale: Measures the rate of production of thiocholine as a proxy for AChE activity.

Buffer: 0.1 M Phosphate buffer (pH 8.0).

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

Chromogen: DTNB (Ellman’s Reagent, 0.33 mM).[1]

Enzyme: Human recombinant AChE (0.02 U/mL).

Procedure:

Incubate Enzyme + Test Compound (Indoline derivative) for 20 min at 25°C.

Add ATCh + DTNB.

Measure Absorbance at 412 nm every 30s for 5 min.

Calculation:

is calculated by non-linear regression of % Inhibition vs. Log[Concentration].

Control: Donepezil must yield

nM to validate the assay run.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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